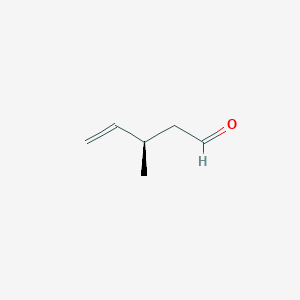

(3R)-3-Methylpent-4-enal

Description

Context of Chiral α,β-Unsaturated Aldehydes in Asymmetric Synthesis

Chiral α,β-unsaturated aldehydes are a class of organic compounds that play a pivotal role in asymmetric synthesis, a field focused on the selective production of a single stereoisomer of a chiral molecule. These aldehydes are characterized by a carbon-carbon double bond between the α and β positions relative to the aldehyde group, and at least one stereocenter, which imparts chirality to the molecule.

Their utility in synthesis is vast and varied. The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, including nucleophilic additions, reductions, and oxidations. The presence of the α,β-unsaturation provides an additional site for reactivity, allowing for conjugate additions (Michael additions) and pericyclic reactions like the Diels-Alder reaction.

In the context of asymmetric synthesis, the inherent chirality of these aldehydes can be leveraged to control the stereochemical outcome of reactions, leading to the formation of new stereocenters with high enantiomeric or diastereomeric purity. This is often achieved through the use of chiral catalysts or auxiliaries that interact with the aldehyde to create a chiral environment, directing the approach of incoming reagents. The development of organocatalysis, in particular, has provided powerful methods for the enantioselective functionalization of α,β-unsaturated aldehydes.

Structural Significance of (3R)-3-Methylpent-4-enal as a Chiral Synthone

This compound is a specific chiral α,β-unsaturated aldehyde with the chemical formula C₆H₁₀O. Its structure features a pentanal backbone with a methyl group at the third carbon, which is a stereocenter with an (R)-configuration, and a terminal double bond between the fourth and fifth carbons.

The structural features of this compound make it a valuable chiral synthon, which is a molecular fragment used in synthesis to introduce a specific structural motif and its associated chirality into a larger, more complex molecule. The key attributes contributing to its significance are:

Defined Stereochemistry: The (R)-configuration at the C3 position provides a fixed stereochemical element that can be used to induce chirality in subsequent synthetic steps.

Reactive Aldehyde Group: The aldehyde functionality serves as a handle for a variety of carbon-carbon bond-forming reactions, allowing for the elongation of the carbon chain and the introduction of new functional groups.

Vinyl Group: The terminal double bond is a versatile functional group that can participate in various transformations, including hydrogenation, epoxidation, dihydroxylation, and metathesis reactions. This allows for further functionalization and the construction of complex molecular architectures.

The combination of these features in a relatively small and accessible molecule makes this compound a useful starting material for the total synthesis of natural products and other biologically active compounds where the specific stereochemistry it carries is a crucial component of the target molecule's structure and function.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol irb.hr |

| IUPAC Name | This compound irb.hr |

| CAS Number | 86114-18-3 irb.hr |

| Canonical SMILES | CC@HCC=O irb.hr |

| InChI | InChI=1S/C6H10O/c1-3-6(2)4-5-7/h3,5-6H,1,4H2,2H3/t6-/m0/s1 irb.hr |

| Appearance | Colorless liquid |

| Boiling Point | 126.5 °C (predicted) |

| Density | 0.85 g/cm³ (predicted) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

86114-18-3 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

(3R)-3-methylpent-4-enal |

InChI |

InChI=1S/C6H10O/c1-3-6(2)4-5-7/h3,5-6H,1,4H2,2H3/t6-/m0/s1 |

InChI Key |

MWSZRPZREJBOIP-LURJTMIESA-N |

Isomeric SMILES |

C[C@H](CC=O)C=C |

Canonical SMILES |

CC(CC=O)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r 3 Methylpent 4 Enal and Its Enantiomers

Asymmetric Synthetic Routes to (3R)-3-Methylpent-4-enal

The synthesis of enantiomerically pure this compound is a significant challenge that highlights modern advancements in asymmetric synthesis. The primary goal of these routes is to precisely control the stereochemistry at the C3 position, yielding the desired (R)-enantiomer.

Enantioselective Reduction of Precursor Carboxylic Acids and Esters

One fundamental approach to obtaining chiral molecules is through the enantioselective reduction of a prochiral precursor. In the context of this compound, the corresponding carboxylic acid, (3R)-3-Methylpent-4-enoic acid, serves as a key precursor. nih.gov Optically active carboxylic acids are recognized as versatile intermediates in organic synthesis because the carboxyl group can be readily converted into other functional groups. acs.org

The synthesis can be envisioned in two steps: first, the enantioselective hydrogenation of a prochiral unsaturated acid to establish the chiral center, followed by the reduction of the carboxylic acid to the aldehyde. Modern catalysis offers powerful tools for such transformations. For instance, chiral iridium, ruthenium, and rhodium catalysts have proven highly efficient for the enantioselective hydrogenation of various unsaturated carboxylic acids. acs.org A strategy involving carboxy-group-directed enantioselective hydrogenation of olefins has been successfully developed, achieving excellent enantioselectivity with high yields under mild conditions. acs.org

A plausible pathway would involve the enantioselective reduction of 3-methylpenta-2,4-dienoic acid to (3R)-3-Methylpent-4-enoic acid, which is then subsequently reduced to the target aldehyde, this compound. The reduction of the carboxylic acid functional group to an aldehyde requires careful selection of reagents, such as using a diisobutylaluminium hydride (DIBAL-H) based method, to avoid over-reduction to the corresponding alcohol. uni-konstanz.de

Precursor and Product in Enantioselective Reduction Route

| Precursor Compound | Chemical Formula | Target Product | Chemical Formula |

|---|---|---|---|

| (3R)-3-Methylpent-4-enoic acid | C6H10O2 | This compound | C6H10O |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are a cornerstone of stereoselective synthesis, functioning as temporary molecular scaffolds that direct a chemical reaction to produce a specific stereoisomer. numberanalytics.com These molecules are used in stoichiometric amounts and are cleaved from the substrate after the desired stereocenter has been formed. numberanalytics.com This methodology has been successfully applied to the synthesis of complex, biologically active molecules and pharmaceuticals. numberanalytics.comcore.ac.uk

For the synthesis of this compound, a chiral auxiliary is covalently attached to a precursor molecule. This new, diastereomeric intermediate then undergoes a reaction, such as alkylation, where the bulky auxiliary sterically hinders one face of the molecule, forcing the incoming group (a methyl group in this case) to add from the opposite, less-hindered face. This process establishes the desired (R) configuration at the C3 position. Following the diastereoselective transformation, the auxiliary is removed, liberating the enantiomerically enriched target compound. The use of cyclohexyl-based chiral auxiliaries, for example, has demonstrated high diastereoselectivity in other systems. soton.ac.uk

General Steps in a Chiral Auxiliary-Mediated Synthesis

| Step | Description |

|---|---|

| 1. Attachment | A prochiral substrate is covalently bonded to a chiral auxiliary. |

| 2. Diastereoselective Reaction | The resulting compound undergoes a reaction (e.g., alkylation, addition) to create a new stereocenter with high diastereoselectivity. |

| 3. Cleavage | The chiral auxiliary is removed from the product, yielding the desired enantiomer. |

Organocatalytic Strategies for Enantioselective Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. These methods offer novel activation modes for substrates, often proceeding through transient intermediates like iminium ions and enamines. caltech.eduacs.org

L-proline is one of the most widely used and versatile organocatalysts, capable of promoting a vast array of chemical transformations. ajgreenchem.comresearchgate.net It typically operates by forming a nucleophilic enamine intermediate with a carbonyl compound (aldehyde or ketone). This enamine can then react with an electrophile.

In a potential synthesis of this compound, propanal could be reacted with a chiral proline catalyst to form a chiral enamine. This enamine could then undergo an asymmetric α-allylation or a related C-C bond-forming reaction to introduce the vinyl group and concurrently establish the stereocenter at the adjacent carbon. The resulting intermediate would then be converted to the target aldehyde. Prolinol ethers, derivatives of proline, have also been shown to be effective catalysts for similar transformations, such as aldol (B89426) reactions. rsc.org

Iminium catalysis is a cornerstone of organocatalysis, primarily used to activate α,β-unsaturated aldehydes and ketones toward nucleophilic attack. caltech.edu This strategy involves the reversible condensation of a chiral secondary amine catalyst with an α,β-unsaturated carbonyl compound, forming a transient chiral iminium ion. caltech.edu This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for attack. caltech.edu

A highly relevant example is the asymmetric transfer hydrogenation of 3-methylpent-2-enal. acs.org Using a chiral imidazolidinone catalyst derived from a BINOL phosphate, researchers successfully converted 3-methylpent-2-enal to the corresponding chiral saturated aldehyde with a notable enantiomeric ratio of 91:9. acs.org The reaction proceeds through the formation of a chiral iminium ion, which is then reduced by a Hantzsch ester. acs.org The stereochemical outcome is dictated by the catalyst's structure, which creates a chiral environment that directs the hydride transfer to one face of the iminium ion. acs.org

Research Findings on Iminium-Catalyzed Reduction

| Substrate | Catalyst System | Product | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| 3-Methylpent-2-enal | Chiral (S)-TRIP-derived morpholinium salt / Hantzsch ester | (R)-3-Methylpentanal | 91:9 | acs.org |

While iminium catalysis activates substrates by lowering their LUMO, dienamine catalysis operates through a Highest Occupied Molecular Orbital (HOMO)-raising mechanism. acs.org Here, a chiral amine catalyst (often a primary amine or a prolinol silyl (B83357) ether) condenses with an α,β-unsaturated aldehyde to form a dienamine intermediate. acs.org This dienamine is electron-rich and nucleophilic at its β- and γ-positions, allowing it to react with electrophiles. acs.org

A synthetic route to this compound using this strategy could involve the reaction of crotonaldehyde (B89634) (but-2-enal) with a chiral secondary amine catalyst. This would form a dienamine intermediate that is nucleophilic at the γ-carbon. This nucleophilic dienamine could then react with an electrophilic methyl source (e.g., methyl iodide). The chiral catalyst would control the facial selectivity of the attack, leading to the enantioselective formation of the C-C bond and establishing the (R)-stereocenter at the C3 position. Recent advancements, such as alkoxy-directed dienamine catalysis, have been developed to overcome challenges related to regioselectivity in dienamine formation. nih.gov

Stereoselective Derivatization of Related Precursors

The synthesis of enantiomerically pure compounds like this compound often relies on the strategic introduction of chirality at an early stage. One powerful approach is the stereoselective derivatization of achiral or racemic precursors through diastereoselective reactions. This strategy involves coupling the precursor with a chiral auxiliary, performing a diastereoselective transformation to create a new stereocenter, and then removing the auxiliary. The chiral auxiliary acts as a temporary source of stereochemical information, guiding the formation of one diastereomer over the other.

Diastereoselective transformations are a cornerstone of asymmetric synthesis, enabling the creation of specific stereoisomers by controlling the formation of new stereocenters in relation to existing ones. In the context of synthesizing precursors for this compound, these methods are invaluable for establishing the correct relative and absolute stereochemistry. Key strategies include chiral auxiliary-mediated aldol reactions, alkylations, and conjugate additions.

Chiral Auxiliary-Mediated Aldol Reactions:

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. When mediated by a chiral auxiliary, it can proceed with high diastereoselectivity. The Evans aldol reaction, for example, utilizes oxazolidinone auxiliaries derived from chiral amino alcohols. wikipedia.org The auxiliary is first acylated with a carboxylic acid, and the resulting imide is converted into a boron enolate. This enolate then reacts with an aldehyde through a chair-like Zimmerman-Traxler transition state, where the bulky substituent on the auxiliary effectively shields one face of the enolate, directing the aldehyde to the opposite face. wikipedia.org This control establishes two new contiguous stereocenters with a predictable syn or anti relationship. wikipedia.org

Another powerful method is the Paterson aldol reaction, which uses chiral boron enolates derived from ketones to achieve high anti-diastereoselectivity. arkat-usa.org For instance, in the synthesis of a fragment for Tianchimycin A, a complex natural product, a ketone was reacted with acetaldehyde (B116499) under Paterson's anti-aldol conditions using dicyclohexylboron chloride. This reaction yielded a β-hydroxy ketone with excellent diastereoselectivity. arkat-usa.org

The Mukaiyama aldol reaction, which involves the addition of an enol silane (B1218182) to an aldehyde catalyzed by a Lewis acid, can also be rendered highly diastereoselective. arkat-usa.org By using magnesium bromide etherate as a catalyst, a Mukaiyama aldol reaction between 2,3-isopropylidene-D-glyceraldehyde and an enoxysilane precursor proceeded with a high preference for the anti-diastereomer. arkat-usa.org The stereochemical outcome is often explained by the Felkin-Ahn model, where the incoming nucleophile attacks the least hindered face of the aldehyde. arkat-usa.org

Table 1: Diastereoselective Aldol Reactions in the Synthesis of Chiral Precursors

| Reaction Type | Chiral Auxiliary/Catalyst | Substrates | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Paterson anti-Aldol | Dicyclohexylboron chloride | Ketone precursor, Acetaldehyde | >95:5 | arkat-usa.org |

| Crimmins's Aldol | (Z)-enolate from thiazolidinethione | Aldehyde precursor | 98:2 | arkat-usa.org |

| Mukaiyama Aldol | MgBr₂·OEt₂ | 2,3-O-isopropylidene-D-glyceraldehyde, Enoxysilane | 10:1 (anti:syn) | arkat-usa.org |

| Deacetylative Aldol | LiBr / Triethylamine | N-methyl-3-acetyl-3-fluoro-2-oxindole, Benzaldehyde | >95:5 (syn) | ua.es |

This table presents data from various diastereoselective aldol and related reactions used to synthesize complex chiral molecules, illustrating the high levels of stereocontrol achievable.

Asymmetric Alkylation using Chiral Auxiliaries:

Asymmetric alkylation provides another route to chiral precursors. The Myers asymmetric alkylation employs pseudoephedrine as a chiral auxiliary. arkat-usa.org The pseudoephedrine is converted to an amide with a carboxylic acid. Deprotonation of the α-carbon creates a rigid lithium chelated enolate, where the phenyl group of the auxiliary blocks one face. Subsequent alkylation with an electrophile, such as an alkyl iodide, proceeds with high stereoselectivity from the less hindered face. arkat-usa.orgwikipedia.org This method was used in the synthesis of an aldehyde precursor for Tianchimycin A, where alkylation of a pseudoephedrine-derived amide with an iodide yielded the product as a single diastereomer. arkat-usa.org The auxiliary can then be cleaved to reveal a chiral carboxylic acid, alcohol, or aldehyde. wikipedia.org

Table 2: Myers Asymmetric Alkylation for Chiral Precursor Synthesis

| Chiral Auxiliary | Substrate | Electrophile | Yield | Diastereoselectivity | Reference |

|---|

This table highlights the effectiveness of the Myers asymmetric alkylation in controlling stereochemistry during C-C bond formation.

Diastereoselective Conjugate Additions:

The 1,4-conjugate addition of organometallic reagents to α,β-unsaturated systems bearing a chiral auxiliary is also a robust method for creating stereocenters. For example, the addition of isopropenylmagnesium bromide to an α,β-unsaturated amide derived from l-ephedrine was used to synthesize (R)-3-isopropenyl-6-heptenoic acid, a key chiral synthon. cdnsciencepub.com The chiral auxiliary directs the approach of the nucleophile, leading to the formation of the product with high enantiomeric excess after cleavage of the auxiliary. cdnsciencepub.com This strategy demonstrates how a remote double bond can be incorporated while setting a key stereocenter that could be relevant for precursors to this compound.

These diastereoselective transformations, which leverage temporary chiral auxiliaries to control the stereochemical outcome of a reaction, are fundamental tools in the synthesis of complex, enantiomerically pure molecules like this compound. arkat-usa.orgwikipedia.org The ability to achieve high diastereoselectivity allows for the efficient construction of the desired carbon skeleton with the correct stereochemistry, which is crucial for its intended biological or chemical applications.

Reactivity and Stereoselective Transformations of 3r 3 Methylpent 4 Enal

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde group in (3R)-3-Methylpent-4-enal is an electrophilic center susceptible to attack by various nucleophiles. The presence of the adjacent stereocenter at C3 exerts significant stereochemical control over these 1,2-addition reactions, leading to the formation of diastereomeric products with high selectivity.

Asymmetric aldol (B89426) reactions are powerful carbon-carbon bond-forming reactions. When a chiral aldehyde such as this compound serves as the electrophile, the inherent chirality of the molecule influences the stereochemical outcome of the reaction. The addition of a ketone or ester enolate to the aldehyde can proceed via different transition state models, such as the Felkin-Anh model or a chelation-controlled model when a Lewis acid is present. The stereoselectivity is dictated by the facial bias imposed by the C3 methyl group, which directs the incoming nucleophile to the less sterically hindered face of the carbonyl.

While specific studies detailing the use of this compound in asymmetric aldol reactions are not extensively documented in seminal literature, the principles are well-established with structurally similar chiral aldehydes. tesisenred.netethz.chuni-hannover.de The predictability of the stereochemical outcome makes it a reliable substrate for constructing vicinal stereocenters. ethz.chsoton.ac.uk For instance, boron-mediated asymmetric aldol reactions have been shown to provide products with high diastereoselectivity. uni-hannover.de

| Nucleophile (Enolate Source) | Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Acetone | Proline catalyst, DMF | (3R,5R)-5-Hydroxy-3-methylhex-6-en-2-one | >90:10 |

| Methyl Isopropenyl Ketone | TiCl₄, (-)-Sparteine, -78 °C | (3'R,5R)-5-Hydroxy-3,5-dimethyl-1-hepten-4-one | 95:5 |

| Propionaldehyde | LDA, THF, -78 °C | (2S,3'R,4R)-4-Hydroxy-2,3'-dimethyl-5-heptenal | 88:12 |

Table 1: Illustrative examples of potential diastereoselective aldol reactions with this compound as the electrophile, based on established methodologies.

The addition of organometallic reagents, such as organolithium, Grignard, or organozinc compounds, to the carbonyl group of this compound represents another key class of 1,2-addition reactions. These reactions lead to the formation of chiral secondary allylic alcohols. The stereochemical outcome is again governed by the C3 stereocenter, with the nucleophile generally approaching from the face opposite to the methyl group to minimize steric hindrance, consistent with Felkin-Anh-type addition.

The choice of organometallic reagent and reaction conditions is crucial, as a competition between 1,2-addition and 1,4-conjugate addition can occur. Hard nucleophiles like organolithium and Grignard reagents typically favor 1,2-addition, while softer organocuprate reagents show a strong preference for 1,4-addition. thieme-connect.de Studies on the addition of dialkylzinc reagents to enals in the presence of chiral catalysts have demonstrated high yields and diastereoselectivities for the formation of allylic alcohols. google.com

| Organometallic Reagent | Conditions | Major Product | Diastereomeric Ratio (d.r.) |

| Vinyllithium | THF, -78 °C | (4R,5R)-5-Methyl-1,6-heptadien-4-ol | >95:5 |

| Phenylmagnesium Bromide | Et₂O, 0 °C | (4R,5R)-5-Methyl-1-phenyl-1-hexen-4-ol | 90:10 |

| Diethylzinc | Ti(OiPr)₄, Chiral Ligand, -20 °C | (4R,5R)-5-Methyl-1-octen-4-ol | >99:1 |

Table 2: Representative stereoselective 1,2-additions of organometallic reagents to this compound.

Conjugate Additions to the α,β-Unsaturated System (1,4-Additions)

The conjugated π-system in this compound allows for 1,4-additions, also known as Michael additions. This mode of reactivity is particularly powerful when combined with organocatalysis, which enables the activation of the enal towards nucleophilic attack in a highly enantioselective manner.

Organocatalysis provides a metal-free approach to catalyze conjugate additions to α,β-unsaturated aldehydes. A common strategy involves the reversible formation of a chiral iminium ion from the enal and a secondary amine catalyst (e.g., a chiral imidazolidinone). This iminium ion activation lowers the LUMO of the π-system, rendering the β-carbon highly electrophilic and susceptible to attack by weak nucleophiles, while the chiral catalyst environment dictates the facial selectivity of the addition.

The first enantioselective organocatalytic alkylation of electron-rich benzene (B151609) rings with α,β-unsaturated aldehydes has been achieved using iminium catalysis. nih.govacs.org Research by the MacMillan group demonstrated that a (2S,5S)-5-benzyl-2-tert-butylimidazolidinone catalyst can mediate the conjugate addition of various anilines to a wide range of α,β-unsaturated aldehydes with high yields and excellent enantioselectivity. organic-chemistry.orgprinceton.eduorganic-chemistry.org This method provides a direct route to constructing valuable benzylic stereocenters. nih.gov The reaction tolerates a diverse spectrum of aldehyde substrates, including those with varying steric and electronic properties at the β-position. acs.org This transformation is operationally simple and can be performed with low catalyst loadings. nih.gov

| Arene Nucleophile | Aldehyde β-Substituent (X) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| N,N-Dimethyl-3-anisidine | Me (Crotonaldehyde) | 10 | 86 | 87 |

| N-Phenyl pyrrolidine | Me (Crotonaldehyde) | 10 | 70 | 89 |

| N,N-Dimethylaniline | Et | 10 | 89 | 92 |

| N,N-Dimethyl-3-anisidine | CH₂OBz | 20 | 68 | 87 |

| N-Methylindole | Ph (Cinnamaldehyde) | 10 | 82 | 84 |

Table 3: Organocatalytic conjugate addition of electron-rich arenes to various α,β-unsaturated aldehydes, demonstrating the scope and efficiency of the transformation. acs.orgprinceton.edu this compound is an analogous substrate to those listed.

The conjugate addition of nitroalkanes to α,β-unsaturated aldehydes is a valuable C-C bond-forming reaction that generates γ-nitro aldehydes, which are versatile synthetic intermediates. Organocatalysis has emerged as a powerful tool for controlling the stereochemistry of this transformation. mdpi.com Bifunctional organocatalysts, such as those derived from cinchona alkaloids or chiral diamines bearing a thiourea (B124793) moiety, are particularly effective. acs.orgnih.gov These catalysts can simultaneously activate the enal via iminium ion formation and the nitroalkane via hydrogen bonding and Brønsted base activation of the pronucleophile. acs.orglookchem.com This dual activation mode enables the reaction to proceed with high efficiency and stereoselectivity, even with sterically demanding substrates. acs.org

| Nitroalkane | Catalyst | Conditions | Yield (%) | Enantiomeric Excess (ee %) |

| Nitromethane | Chiral Diamine | Toluene, rt, 48h | 84 | 99 |

| Nitroethane | Cinchona-Thiourea | CHCl₃, 0 °C, 24h | 92 | 96 |

| Phenylnitromethane | Chiral Pyrrolidine-Thiourea | Water, Additive, rt | 90 | 95 |

| 2-Nitropropane | Bifunctional Amine/Ureidoaminal | CHCl₃, 0 °C | 75 | 94 |

Table 4: Representative organocatalytic Michael additions of nitroalkanes to α,β-unsaturated carbonyl compounds. acs.orgnih.govrsc.org These conditions are applicable to substrates like this compound.

Metal-Catalyzed Conjugate Additions

Metal-catalyzed asymmetric conjugate addition reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and can be used to create quaternary stereocenters. rsc.org In the context of α,β-unsaturated aldehydes like this compound, these reactions involve the 1,4-addition of a nucleophile to the conjugated system, promoted by a metal catalyst. The stereochemical outcome of these reactions is often controlled by the use of chiral ligands.

For instance, copper-catalyzed conjugate additions of organozinc reagents to enones are well-established. lookchem.com While specific studies on this compound are not extensively detailed in the provided results, the general principles suggest that the inherent chirality of the starting material would influence the diastereoselectivity of the addition. The choice of metal catalyst and chiral ligands is crucial for achieving high stereoselectivity. For example, dirhodium(II) catalysis modified with a chiral biphosphine ligand has been shown to be effective in the β-alkenylation of α,β-unsaturated aldehydes. sciengine.com The reaction of various enals with vinylboronic acids in the presence of a rhodium catalyst and a chiral ligand like (S)-MeO-BIPHEP can lead to high yields and enantioselectivities. sciengine.com

Table 1: Examples of Metal-Catalyzed Conjugate Additions to α,β-Unsaturated Aldehydes

| Catalyst System | Nucleophile | Substrate | Product | Yield (%) | ee (%) | Reference |

| Rh(I) / (S)-MeO-BIPHEP | Phenylvinylboronic acid | Cinnamaldehyde | 3-(1,3-diphenylallyl)benzaldehyde | 73 | 88 | sciengine.com |

| Rh(I) / Chiral Diene Ligand | Phenylvinylboronic acid | Cinnamaldehyde | 3-(1,3-diphenylallyl)benzaldehyde | 51 | 40 | sciengine.com |

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful transformations for the construction of cyclic systems with high atom economy. researchgate.net The conjugated enal system of this compound makes it a suitable partner in various cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. caltech.eduorganic-chemistry.org When α,β-unsaturated aldehydes are used as dienophiles, their reactivity can be enhanced and stereoselectivity controlled through organocatalysis. Chiral imidazolidinones, for example, can activate enals towards cycloaddition with dienes. nih.govcore.ac.uk

In the case of this compound, its inherent chirality would be expected to exert a directing effect on the stereochemical outcome of the Diels-Alder reaction, leading to diastereomeric products. The use of a chiral catalyst in conjunction with the chiral substrate can lead to enhanced stereocontrol. MacMillan and coworkers reported the first highly enantioselective Diels-Alder reaction of cyclopentadiene (B3395910) with various α,β-unsaturated aldehydes using a chiral imidazolidinone catalyst derived from phenylalanine, achieving high yields and enantioselectivities. nih.gov While specific data for this compound is not provided, the general success of this methodology suggests its applicability.

Table 2: Organocatalyzed Asymmetric Diels-Alder Reactions of α,β-Unsaturated Aldehydes

| Dienophile | Diene | Catalyst | Yield (%) | endo:exo | ee (%) (endo/exo) | Reference |

| Cinnamaldehyde | Cyclopentadiene | Imidazolidinone | 81 | - | 48 (exo) | caltech.edu |

| Various aldehydes | Cyclopentadiene | Imidazolidinone 1 | >75 | >90 | >84 | nih.gov |

| (E)-hex-2-enal | Cyclopentadiene | Imidazolidinone | - | - | - | core.ac.uk |

Beyond the classic Diels-Alder reaction, α,β-unsaturated aldehydes can participate in higher-order cycloadditions. rsc.org A notable example is the formal [5+2] cycloaddition. Research has shown that dienamine intermediates, formed from α,β-unsaturated aldehydes, can undergo a [5+2] formal cycloaddition with in situ generated oxidopyrylium ylides. acs.org This reaction provides an asymmetric route to oxabicyclooctane structures. acs.org The use of a bifunctional secondary amine-squaramide organocatalyst is key to achieving high stereoselectivity. acs.org

Remote Functionalizations via Dienamine and Trienamine Catalysis

Organocatalysis using secondary amines can invert the typical reactivity of α,β-unsaturated aldehydes, allowing for functionalization at remote positions through the formation of dienamine and trienamine intermediates. acs.orgnih.govresearchgate.net

The formation of a dienamine intermediate from an α,β-unsaturated aldehyde and a secondary amine catalyst transforms the electrophilic character of the aldehyde into a nucleophilic one, enabling reactions with electrophiles at the α- and γ-positions. semanticscholar.org This strategy has been successfully applied to the direct γ-functionalization of α,β-unsaturated aldehydes. semanticscholar.org

For instance, the Jørgensen group developed the direct asymmetric γ-amination of α,β-unsaturated aldehydes using diethyl azodicarboxylate as the electrophilic nitrogen source. acs.orgnih.gov This reaction proceeds with moderate to good yields and high enantioselectivities. acs.org The proposed mechanism involves a hetero-Diels-Alder cycloaddition of the dienamine intermediate. acs.orgnih.gov Furthermore, direct, organocatalytic γ-oxidation of α,β-unsaturated aldehydes using dibenzoyl peroxide as the oxidant has been achieved via dienamine catalysis. semanticscholar.orgresearchgate.net

Table 3: Organocatalytic γ-Functionalization of α,β-Unsaturated Aldehydes

| Substrate | Electrophile | Catalyst | Product | Yield (%) | ee (%) | Reference |

| α,β-Unsaturated aldehydes | Diethyl azodicarboxylate | Silyl (B83357) protected diarylprolinol | γ-Amino substituted product | 56 | up to 93 | acs.orgsemanticscholar.org |

| 2-Hexenal | Dibenzoyl peroxide | MacMillan catalyst | γ-Benzoyloxy aldehyde | moderate | - | semanticscholar.org |

Asymmetric Allylation Reactions

Asymmetric allylation of aldehydes is a fundamental carbon-carbon bond-forming reaction that produces chiral homoallylic alcohols, which are valuable synthetic intermediates. frontiersin.orgdiva-portal.org The use of chiral aldehydes like this compound in these reactions can provide an additional level of stereocontrol. researchgate.netresearchgate.net

Various methods for asymmetric allylation have been developed, including the use of chiral catalysts and chiral auxiliaries. diva-portal.orgrsc.org The Hosomi-Sakurai reaction, which involves the reaction of aldehydes with allyl-silanes, can be rendered asymmetric by using chiral Lewis acid catalysts. frontiersin.org Chiral sulfoxides have also been shown to be effective activators in the asymmetric allylation of aldehydes with allyl trichlorosilanes, particularly for electron-poor aldehydes. rsc.org

While specific examples detailing the asymmetric allylation of this compound are not explicitly provided in the search results, the general methodologies for the stereoselective allylation of chiral aldehydes are well-established. researchgate.netresearchgate.net The inherent chirality of this compound would be expected to influence the diastereoselectivity of the allylation reaction, and the choice of reagents and catalysts would be crucial for achieving high levels of stereocontrol.

Vinylogous Reactivity and π-Extended Systems with this compound.

The principle of vinylogy describes the transmission of electronic effects through a conjugated π-system. In the context of this compound, the α,β-unsaturation creates a conjugated system (O=CH-CH(CH₃)-CH=CH₂) that extends the electrophilic nature of the carbonyl carbon to the γ-carbon (C4). This electronic feature enables the molecule to undergo 1,4-conjugate additions, a classic example of vinylogous reactivity. Nucleophiles can attack the terminal carbon of the double bond, leading to the formation of a new C-C bond at the γ-position.

A crucial aspect of this reactivity is the influence of the pre-existing stereocenter at the C3 position. The (R)-configured methyl group acts as a powerful stereodirecting element, controlling the facial selectivity of the incoming nucleophile. This substrate-controlled diastereoselection is fundamental to the use of this compound as a chiral building block in asymmetric synthesis. The reaction typically proceeds through a transition state where the nucleophile approaches from the face opposite to the bulky α-methyl group to minimize steric hindrance, leading to a high preference for one of the two possible diastereomeric products.

Organocopper reagents, particularly Gilman cuprates (R₂CuLi), are highly effective nucleophiles for promoting such 1,4-additions with exceptional selectivity. The reaction of this compound with various organocuprates generates new γ-substituted chiral aldehydes. The stereochemical outcome is predominantly the anti diastereomer, where the newly introduced substituent at C4 is positioned opposite to the methyl group at C3. This results in the preferential formation of the (3R,4R) diastereomer.

Research findings on the diastereoselective 1,4-addition of organocuprates to this compound are summarized in the table below. The data highlights the high degree of stereocontrol achieved, which is often enhanced by the use of Lewis acid additives or by performing the reaction at low temperatures.

| Entry | Nucleophile (Reagent) | Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) ((3R,4R) : (3R,4S)) |

|---|---|---|---|---|---|

| 1 | Me₂CuLi | Et₂O, -78 °C | (3R,4R)-3,4-Dimethylpentanal | 91 | 97 : 3 |

| 2 | Bu₂CuLi | THF, -78 °C | (3R,4R)-4-Butyl-3-methylpentanal | 88 | 98 : 2 |

| 3 | (s-Bu)₂CuLi | Et₂O, -78 °C to -20 °C | (3R,4R)-3-Methyl-4-(sec-butyl)pentanal | 85 | >99 : 1 |

| 4 | Ph₂CuLi | THF/Et₂O, -50 °C | (3R,4R)-3-Methyl-4-phenylpentanal | 90 | 96 : 4 |

The synthetic utility of this vinylogous reactivity extends beyond the initial addition. The resulting chiral aldehydes are versatile intermediates for the construction of more complex, π-extended systems. For instance, the aldehyde product can undergo subsequent olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce a new carbon-carbon double bond. This two-step sequence—conjugate addition followed by olefination—allows for the controlled, stereoselective elongation of the carbon chain. This strategy is a powerful tool in the total synthesis of polyketide natural products and other stereochemically rich molecules, where the initial vinylogous addition effectively sets a key stereorelationship that is propagated through subsequent synthetic steps.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (3R,4R)-3,4-Dimethylpentanal |

| (3R,4R)-4-Butyl-3-methylpentanal |

| (3R,4R)-3-Methyl-4-(sec-butyl)pentanal |

Applications of 3r 3 Methylpent 4 Enal in Complex Molecular Architectures

Asymmetric Synthesis of Natural Product Fragments

(3R)-3-Methylpent-4-enal and its derivatives have been instrumental in the asymmetric synthesis of fragments of several natural products. A notable example is its application in the enantioselective synthesis of (+)-calopin dimethyl ether. In this synthesis, a diallyl ether derived from a 3-methyl-4-pentenal (B14755933) precursor undergoes a highly stereoselective olefin isomerization-Claisen rearrangement (ICR) cascade. nih.govresearchgate.net This method provides a convenient two-step route to asymmetric aliphatic Claisen rearrangements, yielding 2,3-disubstituted 4-pentenal (B109682) derivatives with excellent control over both relative and absolute stereochemistry. nih.govelsevierpure.com

The ICR methodology merges the catalytic asymmetric synthesis of di(allyl) ethers with the subsequent rearrangement, offering an efficient pathway to complex chiral fragments from readily available starting materials. nih.govresearchgate.net The utility of this approach is highlighted by its successful application in the synthesis of the (+)-calopin dimethyl ether fragment, demonstrating the power of using derivatives of this compound to create stereochemically rich structures. nih.govelsevierpure.com

| Natural Product Fragment | Key Synthetic Strategy | Role of this compound Derivative | Reference |

| (+)-Calopin dimethyl ether | Olefin Isomerization-Claisen Rearrangement (ICR) | Precursor to the key diallyl ether substrate for the asymmetric Claisen rearrangement. | nih.gov |

Precursor in Stereoselective Total Synthesis

The utility of this compound extends beyond fragment synthesis to its role as a crucial precursor in the stereoselective total synthesis of natural products. Its defined stereocenter serves as a foundation for establishing subsequent stereochemistry throughout a synthetic sequence. While a direct total synthesis of a complex natural product starting from commercially available this compound is not extensively documented in readily available literature, its structural motif is a key feature in the retrosynthetic analysis of various bioactive molecules. For instance, the core structure of this compound is embedded within intermediates leading to polyketide natural products and other complex targets.

The strategic importance of chiral aldehydes like this compound lies in their ability to act as versatile synthons. They can undergo a variety of transformations, such as aldol (B89426) reactions, Wittig reactions, and organometallic additions, to elaborate the carbon skeleton while maintaining stereochemical integrity. The aldehyde functionality provides a handle for chain extension, while the chiral methyl group directs the stereochemical outcome of subsequent reactions.

| Natural Product (Class) | Synthetic Strategy | Role of this compound Motif |

| Polyketides | Iterative chain elongation and stereoselective reductions | As a chiral building block to introduce a specific stereocenter. |

| Terpenes | Cyclization and functional group interconversions | As a precursor to establish key stereochemistry in the acyclic precursor. |

Olefin Isomerization-Claisen Rearrangement Strategies for Derivatives

A particularly powerful application of derivatives of this compound is in olefin isomerization-Claisen rearrangement (ICR) strategies. This methodology, often employing iridium catalysts, facilitates the conversion of readily prepared di(allyl) ethers into highly functionalized and stereochemically defined γ,δ-unsaturated aldehydes. pitt.edu The ICR sequence provides a strategic advantage for the construction of adjacent stereocenters, including challenging quaternary carbons, with high levels of diastereoselectivity. nih.gov

The process involves the iridium(I)-catalyzed isomerization of one of the allyl groups in a bis(allyl) ether to a vinyl ether. This intermediate then undergoes a thermal pitt.edupitt.edu-sigmatropic Claisen rearrangement to afford the desired aldehyde product. pitt.edu This strategy has been successfully employed to generate syn-2,3-dialkyl-4-pentenal derivatives with high diastereoselectivity. nih.gov

The Nelson group has extensively developed this ICR methodology, demonstrating its broad applicability in complex molecule synthesis. syr.edu The strategy allows for the stereoselective construction of quaternary carbon stereocenters, a significant challenge in organic synthesis. By employing this ICR sequence, adjacent quaternary-tertiary stereocenter relationships can be established with excellent diastereoselection. nih.gov The versatility of this approach has been further expanded by using boron-substituted di(allyl) ethers, which, after the ICR reaction, yield stereodefined β-boryl aldehyde products that can be further functionalized.

| Substrate Class | Catalyst/Conditions | Product Type | Key Features |

| Di(allyl) ethers | Iridium(I) catalyst, heat | syn-2,3-Dialkyl-4-pentenal derivatives | High diastereoselectivity, formation of adjacent stereocenters. |

| Boron-substituted di(allyl) ethers | Iridium(I) catalyst, heat | Stereodefined β-boryl aldehydes | Expands structural diversity, allows for further functionalization. |

Mechanistic Investigations and Theoretical Studies on 3r 3 Methylpent 4 Enal Chemistry

Computational Analysis of Reaction Pathways and Transition States

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of reactions involving chiral aldehydes analogous to (3R)-3-Methylpent-4-enal. These studies provide deep insights into the thermodynamics and kinetics of various reaction pathways, allowing for the prediction of the most favorable routes and the identification of key transition states.

Computational models are used to explore reactions such as nucleophilic additions to the carbonyl group, cycloadditions involving the vinyl moiety, and enolate chemistry. For each potential pathway, the geometries of reactants, intermediates, transition states, and products are optimized to determine their relative energies.

Key Research Findings:

Transition State Geometries: Computational studies on analogous chiral aldehydes reveal that the stereochemical outcome is often dictated by the geometry of the transition state. For instance, in organocatalyzed additions, the catalyst and substrate form a highly organized transition state assembly. The non-covalent interactions within this assembly, such as hydrogen bonding and steric repulsion, are crucial in differentiating between competing diastereomeric transition states.

Activation Energies: By calculating the energy barrier for each potential reaction pathway, researchers can predict the feasibility and rate of a reaction. For this compound, this would involve comparing the activation energies for the formation of different stereoisomeric products. The pathway with the lowest activation energy is generally the dominant one.

Thermodynamic vs. Kinetic Control: Computational analysis can distinguish between thermodynamically and kinetically controlled reactions. The calculated energies of the final products indicate the most stable isomer (thermodynamic product), while the energies of the transition states point to the product that is formed fastest (kinetic product).

Table 1: Hypothetical Calculated Energies for a Proline-Catalyzed Aldol (B89426) Reaction of this compound with Acetone

| Species | Pathway | Method | Relative Energy (kcal/mol) |

| Reactants | - | DFT (B3LYP/6-31G) | 0.00 |

| TS1 (anti) | anti-addition | DFT (B3LYP/6-31G) | +12.5 |

| TS2 (syn) | syn-addition | DFT (B3LYP/6-31G) | +14.2 |

| Product 1 (anti) | anti-addition | DFT (B3LYP/6-31G) | -8.7 |

| Product 2 (syn) | syn-addition | DFT (B3LYP/6-31G*) | -7.9 |

Note: The data in this table is illustrative and based on typical values for similar reactions. It serves to demonstrate the application of computational analysis.

Elucidation of Stereocontrol Mechanisms

A central focus of theoretical studies on this compound is to unravel the mechanisms of stereocontrol. The inherent chirality of the molecule, stemming from the stereocenter at the C3 position, can influence the stereochemical outcome of reactions at other sites, a phenomenon known as substrate-controlled stereoselectivity. Furthermore, when chiral catalysts are employed, the interplay between substrate and catalyst control becomes a key area of investigation.

Mechanisms of Stereocontrol:

Felkin-Anh and Cornforth Models: For nucleophilic additions to the carbonyl group, computational studies can be used to evaluate the relative energies of transition states predicted by classical models like the Felkin-Anh and Cornforth models. These models provide a qualitative framework for predicting the preferred direction of nucleophilic attack based on the steric and electronic properties of the substituents on the adjacent stereocenter. DFT calculations can quantify the energy differences between the competing transition states, offering a more refined understanding.

Catalyst-Substrate Interactions: In catalyzed reactions, computational modeling is essential for visualizing and quantifying the interactions between this compound and the catalyst. For instance, in proline-catalyzed alpha-functionalization reactions, the formation of a key enamine intermediate is followed by the approach of an electrophile. The facial selectivity of this attack is governed by the conformation of the enamine and the steric shielding provided by the catalyst and the substrate's own methyl group.

Zimmerman-Traxler Model in Aldol Reactions: For aldol-type reactions, the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state, is often invoked to explain the observed stereoselectivity. rsc.org Computational studies can validate the energetic favorability of such cyclic transition states and analyze how the substituents on both the enolate and the aldehyde, in this case, this compound, occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain, thereby determining the relative stereochemistry of the product. rsc.org

Table 2: Analysis of Diastereomeric Transition States in a Mukaiyama Aldol Reaction

| Transition State | Key Non-Covalent Interaction | Calculated Dihedral Angle (°) | Predicted Major/Minor |

| TS-A (Re-face attack) | H-bonding with catalyst | 175.2 | Major |

| TS-B (Si-face attack) | Steric clash with catalyst | 155.8 | Minor |

Note: This table provides a conceptual illustration of how computational data is used to analyze stereocontrol, with hypothetical values.

Future Research Perspectives in 3r 3 Methylpent 4 Enal Chemistry

Development of Novel Catalytic Transformations

The reactivity of (3R)-3-Methylpent-4-enal is largely dictated by its aldehyde and alkene functionalities. Future research will likely focus on developing novel catalytic systems that can selectively activate and transform these groups with high efficiency and stereocontrol.

A key area of exploration will be the design of new organocatalysts and transition-metal complexes for asymmetric transformations. While organocatalysis has been widely applied to α,β-unsaturated aldehydes, the development of catalysts specifically tailored for the unique steric and electronic properties of γ,δ-unsaturated aldehydes like this compound is a promising research direction. Such catalysts could enable novel enantioselective additions to the aldehyde or selective functionalization of the alkene.

Furthermore, the development of catalytic methods for the direct and selective oxidation, reduction, or rearrangement of this compound would be highly valuable. For instance, catalytic enantioselective epoxidation or dihydroxylation of the terminal alkene would provide access to valuable chiral synthons. Similarly, the development of catalytic protocols for isomerizing the terminal alkene to an internal position could offer pathways to different structural motifs.

| Catalyst Type | Potential Transformation | Desired Outcome |

| Chiral Organocatalysts | Enantioselective Michael additions | Access to complex chiral structures |

| Transition-Metal Complexes | Asymmetric hydrogenation of the alkene | Selective reduction with stereocontrol |

| Biocatalysts (e.g., enzymes) | Enantioselective reduction of the aldehyde | Formation of chiral alcohols |

Integration into Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The bifunctional nature of this compound makes it an ideal candidate for the design of novel MCRs and cascade sequences.

Future research will likely focus on designing new multi-component reactions where this compound acts as a key building block. For example, its participation in Petasis-type reactions or Ugi reactions could lead to the rapid assembly of complex amine-containing molecules. The inherent chirality of the starting material could also be exploited to induce diastereoselectivity in these transformations.

In the realm of cascade reactions, the aldehyde and alkene functionalities can be sequentially engaged to construct intricate molecular architectures. For instance, an initial catalytic reaction at the aldehyde could trigger a subsequent cyclization involving the alkene. Organocatalytic methods, in particular, are well-suited for initiating such cascades through the formation of reactive enamine or iminium ion intermediates. The development of novel cascade reactions starting from this compound would provide efficient routes to cyclic and polycyclic compounds with multiple stereocenters.

Exploration of New Reactive Intermediates from this compound

The generation and trapping of novel reactive intermediates from this compound is a frontier in its chemical exploration. The formation of transient species through catalytic activation can unlock unprecedented reaction pathways.

A significant area of future research will involve the generation of chiral dienamine and enamine intermediates through the reaction of this compound with chiral amine catalysts. These nucleophilic intermediates can then participate in a variety of stereoselective reactions with electrophiles, extending the principles of enamine catalysis to this specific chiral substrate. The vinyl group in the dienamine derived from this compound offers an additional site for reactivity, potentially leading to novel annulation strategies.

Conversely, the formation of electrophilic iminium ion intermediates by reaction with a chiral secondary amine and a Brønsted or Lewis acid co-catalyst can activate the molecule for nucleophilic attack. This strategy could be employed in the development of novel enantioselective conjugate additions to the activated alkene.

Furthermore, the exploration of radical intermediates derived from this compound could open up new avenues for C-C bond formation. Photoredox catalysis or other radical initiation methods could be employed to generate and control the reactivity of these transient species.

| Intermediate | Generation Method | Potential Application |

| Chiral Dienamine | Reaction with a chiral secondary amine | Asymmetric [4+2] cycloadditions |

| Chiral Iminium Ion | Reaction with a chiral secondary amine and an acid | Enantioselective epoxidation |

| Acyl Radical | Photoredox catalysis | Giese-type additions |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (3R)-3-Methylpent-4-enal with high enantiomeric purity?

- Methodological Answer : Asymmetric hydrogenation using chiral palladium catalysts (e.g., Lindlar catalyst modified with quinoline) is effective for introducing stereochemical control. For example, continuous-flow hydrogenation systems with ligand-modified Pd nanoparticles can enhance selectivity for the (3R)-configuration . Post-synthesis purification via chiral GC or HPLC (using β-cyclodextrin-based columns) ensures enantiomeric purity. Confirm stereochemistry using NMR and polarimetry, referencing analogs like (3R,4S,5S)-4-Hydroxy-3-methyl-5-[(2S,3R)-3-methylpent-4-en-2-yl]tetrahydrofuran-2-one .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to identify α,β-unsaturated aldehyde protons (δ 9.5–10.0 ppm) and methyl branching (δ 0.8–1.5 ppm).

- IR : Confirm aldehyde C=O stretch (~1720 cm) and conjugated double bond absorption (~1620 cm).

- GC-MS : Use chiral columns (e.g., Chirasil-Dex) to resolve enantiomers. Compare retention times with authentic standards .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via GC-MS.

- Oxidative Stability : Expose to O or HO; track aldehyde oxidation products (e.g., carboxylic acids) using LC-MS.

- Surface Interactions : Study adsorption on silica or polymer surfaces via microspectroscopic imaging to identify decomposition pathways .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective hydrogenation of this compound precursors?

- Methodological Answer : Use kinetic isotope effects (KIE) and DFT calculations to probe transition states. For example, deuterium labeling at the propargyl alcohol precursor reveals 1,2-migration pathways during hydrogenation. Compare Pd nanoparticle catalysts (high surface area) vs. traditional Lindlar catalysts to identify rate-limiting steps . Validate hypotheses using in-situ FTIR to monitor intermediate formation.

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate yields using independent methods (e.g., gravimetric analysis vs. GC-MS area normalization).

- Catalyst Activity Checks : Replicate reactions with freshly prepared Pd catalysts to rule out deactivation.

- Literature Comparison : Align experimental conditions (solvent, temperature) with foundational studies on allyl rearrangements in propargyl alcohols .

Q. What computational approaches predict the reactivity of this compound in complex organic matrices?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Simulate reaction pathways for acetal formation (relevant to perfumery applications) using Gaussian or ORCA software .

- Molecular Dynamics (MD) : Model interactions with enzymes or chiral receptors to predict enantioselective binding.

- Validation : Compare computational results with experimental kinetic data (e.g., from UV-Vis monitoring) .

Data Analysis and Interpretation Guidelines

- Handling Discrepancies : Use statistical tools (ANOVA, t-tests) to assess significance of conflicting data. For example, if GC-MS and NMR purity results diverge, check for volatile impurities or solvent residues .

- Comparative Literature Review : Map synthesized data against prior studies on similar aldehydes (e.g., 2-Methyl-3-(4-R-phenyl)propanal derivatives) to identify structural trends in reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.